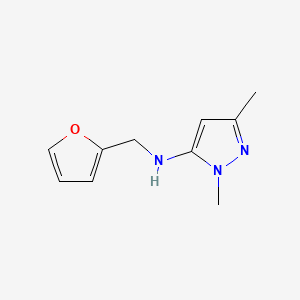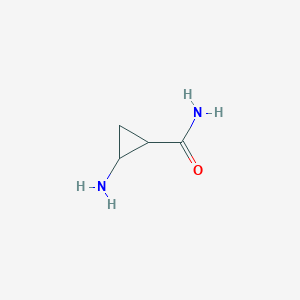
2-Aminocyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminocyclopropane-1-carboxamide is a compound of interest in various scientific fields due to its unique structure and properties. It is a derivative of 1-aminocyclopropane-1-carboxylic acid, which is known for its role in the biosynthesis of the plant hormone ethylene . The compound features a cyclopropane ring, which imparts significant strain and reactivity to the molecule.
Preparation Methods
The synthesis of 2-Aminocyclopropane-1-carboxamide can be achieved through several methods:
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: This approach uses γ-substituted amino acid derivatives to form the cyclopropane ring.
Cyclopropanation of Alkenes: This method employs diazo compounds, ylides, and carbene intermediates to cyclopropanate alkenes.
Chemical Reactions Analysis
2-Aminocyclopropane-1-carboxamide undergoes various chemical reactions:
Amidation: The compound can form amides through catalytic and non-catalytic amidation of carboxylic acid substrates.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less documented.
Substitution Reactions: The compound can undergo substitution reactions, particularly involving the amino group.
Scientific Research Applications
2-Aminocyclopropane-1-carboxamide has several applications in scientific research:
Plant Biology: It is used to study ethylene biosynthesis and signaling in plants.
Microbial Research: The compound is investigated for its role in microbial metabolism and its potential to promote plant growth by reducing ethylene levels.
Biochemistry: It serves as a model compound to study the mechanisms of enzyme-catalyzed reactions involving cyclopropane rings.
Mechanism of Action
The mechanism of action of 2-Aminocyclopropane-1-carboxamide involves its interaction with specific enzymes and receptors:
Comparison with Similar Compounds
2-Aminocyclopropane-1-carboxamide can be compared with other similar compounds:
1-Aminocyclopropane-1-carboxylic Acid: This compound is a direct precursor of ethylene and shares a similar structure but differs in its functional group.
Cyclopropane-Containing Amino Acids: These compounds, such as coronamic acid, have similar cyclopropane rings but differ in their side chains and biological activities.
Properties
Molecular Formula |
C4H8N2O |
|---|---|
Molecular Weight |
100.12 g/mol |
IUPAC Name |
2-aminocyclopropane-1-carboxamide |
InChI |
InChI=1S/C4H8N2O/c5-3-1-2(3)4(6)7/h2-3H,1,5H2,(H2,6,7) |
InChI Key |
NYJLOBSPMAAEBN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11734553.png)
![(2-methoxyethyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734560.png)
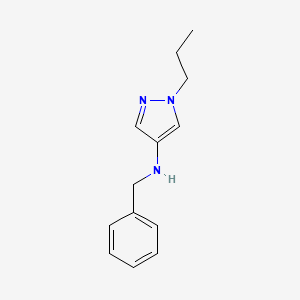
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11734592.png)
![4-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B11734597.png)
![(2-methoxyethyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734603.png)
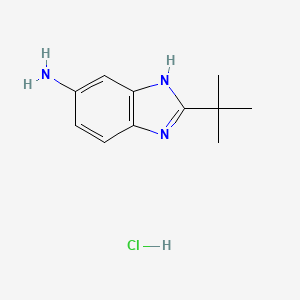
![2,2,4,6,6-Pentamethyl-4-[3-(methylamino)propyl]-3,5-dioxa-2,4,6-trisilaheptane](/img/structure/B11734615.png)
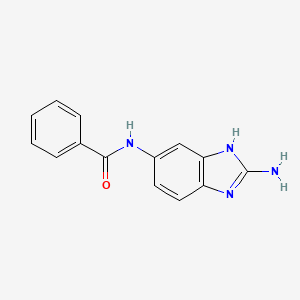
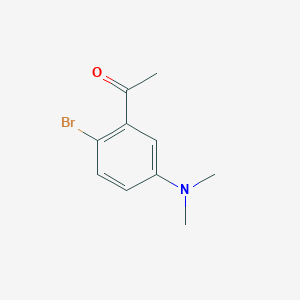
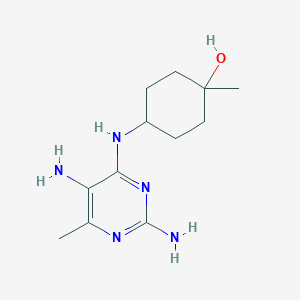
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(morpholin-4-yl)propyl]amine](/img/structure/B11734643.png)
![3-[(3-Aminopiperidin-1-yl)methyl]phenol hydrochloride](/img/structure/B11734647.png)
